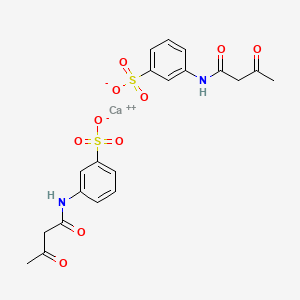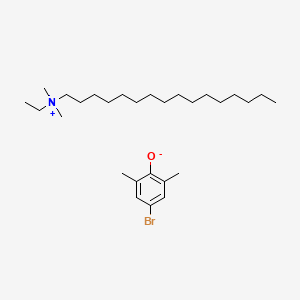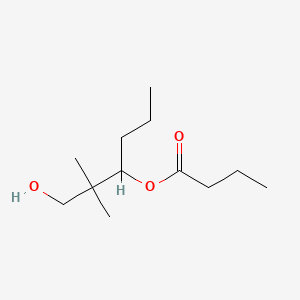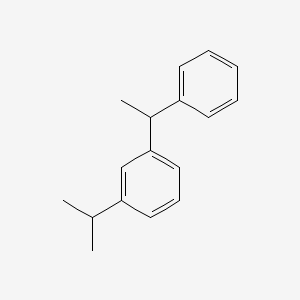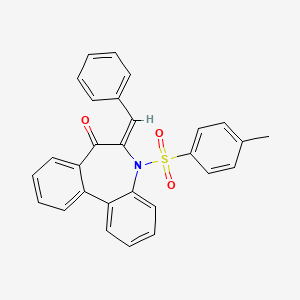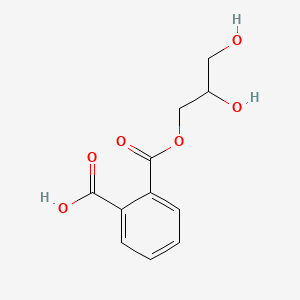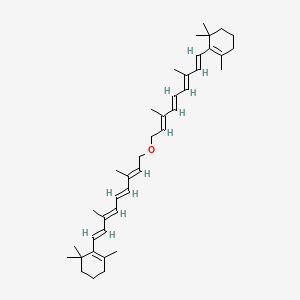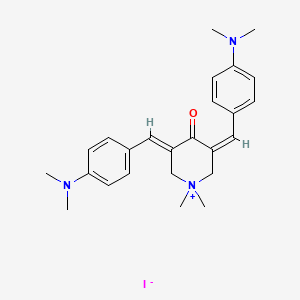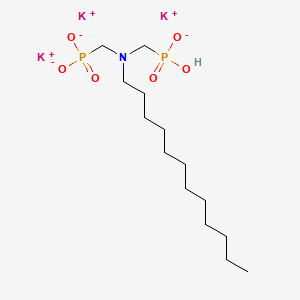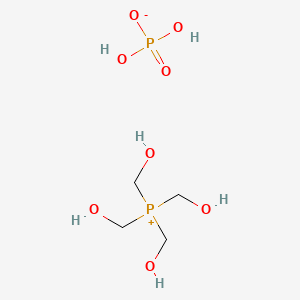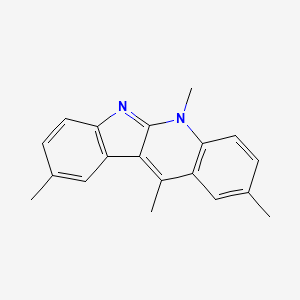
2,5,9,11-Tetramethyl-5H-quinindoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,9,11-Tetramethyl-5H-quinindoline is a heterocyclic compound that belongs to the class of quinindolines. This compound is characterized by its unique structure, which includes multiple methyl groups attached to the quinindoline core. Quinindolines are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,9,11-Tetramethyl-5H-quinindoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2-dimethyl-3-oxa-4a-(2’,2’-dimethyltetrahydropyran-4’-on-5’-ylmethyl)-4aH-1,2,3,4-tetrahydrocarbazole with ammonia . This reaction proceeds through a series of steps, including the formation of intermediate compounds, which eventually cyclize to form the desired quinindoline structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
化学反応の分析
Types of Reactions
2,5,9,11-Tetramethyl-5H-quinindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinindoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinindoline core to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the quinindoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinindoline derivatives, which can exhibit different biological and chemical properties.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific biological pathways.
Industry: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,5,9,11-Tetramethyl-5H-quinindoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
類似化合物との比較
Similar Compounds
- 2,2-Dimethyl-3-oxa-1,2,3,4-tetrahydrocarbazole
- 3,3,14,14-Tetramethyl-2-oxa-5a,10b-(methanoxyisobutane)-1,2,3,4,5a,10b,11,11a-octahydroquinindoline
- 2,2-Dimethyl-3-oxa-4a-(2’,2’-dimethyltetrahydropyran-4’-on-5’-ylmethyl)-4aH-1,2,3,4-tetrahydrocarbazole
Uniqueness
2,5,9,11-Tetramethyl-5H-quinindoline stands out due to its specific methylation pattern, which can influence its chemical reactivity and biological activity. The presence of multiple methyl groups can enhance its stability and modify its interaction with biological targets, making it a valuable compound for research and development .
特性
CAS番号 |
158470-95-2 |
|---|---|
分子式 |
C19H18N2 |
分子量 |
274.4 g/mol |
IUPAC名 |
2,5,9,11-tetramethylindolo[2,3-b]quinoline |
InChI |
InChI=1S/C19H18N2/c1-11-5-7-16-15(10-11)18-13(3)14-9-12(2)6-8-17(14)21(4)19(18)20-16/h5-10H,1-4H3 |
InChIキー |
YPFMIJKDSYHEFH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C3C2=C(C4=C(N3C)C=CC(=C4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


